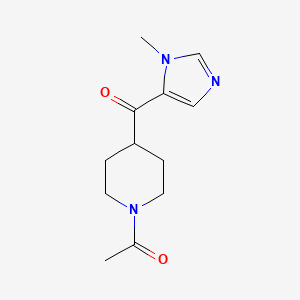![molecular formula C12H15NO2 B8585840 3-Ethyl-7-propylbenzo[d]isoxazol-6-ol](/img/structure/B8585840.png)
3-Ethyl-7-propylbenzo[d]isoxazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-7-propylbenzo[d]isoxazol-6-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-propylbenzo[d]isoxazol-6-ol can be achieved through several methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is typically catalyzed by copper (I) or ruthenium (II) complexes . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives, including this compound, may involve metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . These methods often employ eco-friendly reagents and conditions to ensure sustainability and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-7-propylbenzo[d]isoxazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Ethyl-7-propylbenzo[d]isoxazol-6-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-Ethyl-7-propylbenzo[d]isoxazol-6-ol involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in inflammatory pathways or interfere with the replication of viral DNA. The compound’s effects are mediated through binding to active sites on target proteins, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-hydroxy-7-propylbenz[4,5]isoxazole
- 3-Ethyl-6-hydroxy-7-butylbenz[4,5]isoxazole
- 3-Ethyl-6-methoxy-7-propylbenz[4,5]isoxazole
Uniqueness
3-Ethyl-7-propylbenzo[d]isoxazol-6-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethyl and propyl groups, along with the hydroxy functional group, contributes to its unique properties compared to other isoxazole derivatives .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-ethyl-7-propyl-1,2-benzoxazol-6-ol |
InChI |
InChI=1S/C12H15NO2/c1-3-5-9-11(14)7-6-8-10(4-2)13-15-12(8)9/h6-7,14H,3-5H2,1-2H3 |
InChI Key |
DRKGLROZWQWRLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC2=C1ON=C2CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(Oxan-2-yl)oxy]ethyl}urea](/img/structure/B8585764.png)
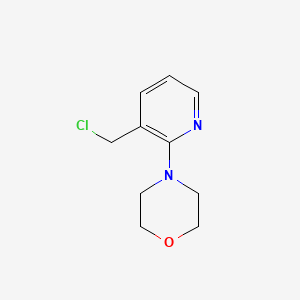
![2-n-Propyl-3-carboxy-8-methyl-imidazo[1,2-a]pyridine](/img/structure/B8585783.png)
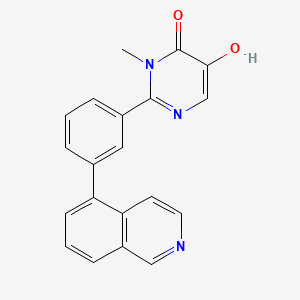
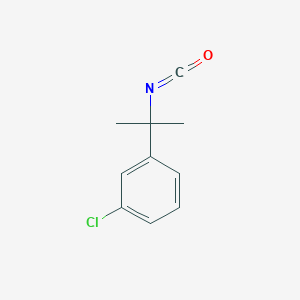
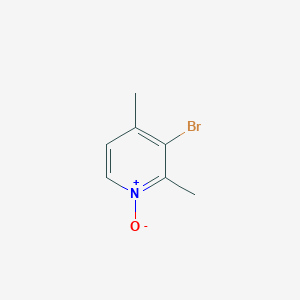

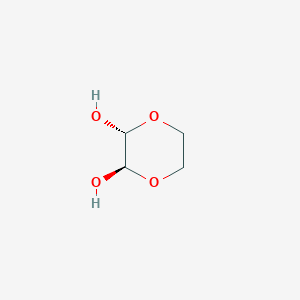

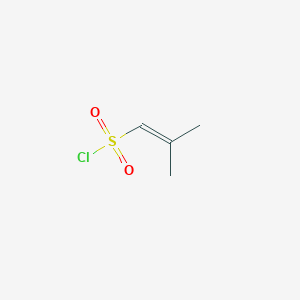

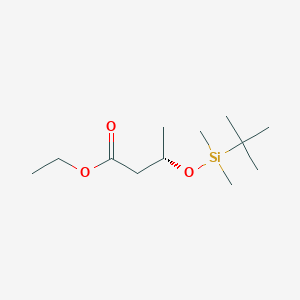
![1-[4-(5-Cyanopyridin-2-yl)phenyl]cyclopropanecarbohydrazide](/img/structure/B8585857.png)
